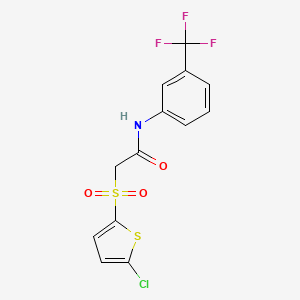

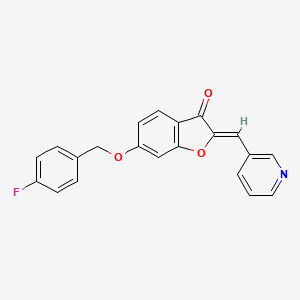

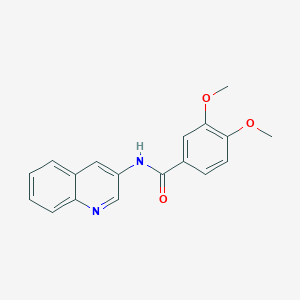

![molecular formula C21H23N3O B2883908 4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one CAS No. 915189-51-4](/img/structure/B2883908.png)

4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . The benzimidazole moiety has been found to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Molecular Structure Analysis

The molecular formula of the compound is C22H27N3O . The benzimidazole ring system is a nucleus from which to develop potential chemotherapeutic agents . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Chemical Reactions Analysis

The benzimidazole moiety has been found to exhibit diverse pharmacological activities . This includes antimicrobial activity, as demonstrated by a novel series of benzimidazole derivatives that were screened for their antimicrobial activity using the cup-plate agar diffusion method against some microorganisms .Physical And Chemical Properties Analysis

The molecular weight of the compound is 349.46928 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

PARP Inhibition for Cancer Treatment

Benzimidazole carboxamide derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a therapeutic target in cancer treatment. Compounds with a methyl-substituted quaternary center attached to the benzimidazole ring system showed significant potency in PARP enzyme inhibition, demonstrating potential in cancer therapy, particularly in combination with other treatments like temozolomide and carboplatin (Penning et al., 2009).

Polyimides for Metal Ion Removal

Novel polyimides containing benzimidazole and other moieties have been synthesized for the removal of metal ions, such as Co(II) and Ni(II), from aqueous solutions. These polymers exhibit high thermal stability and solubility in various solvents, demonstrating their utility in environmental applications (Mansoori & Ghanbari, 2015).

Nanoparticles for Agricultural Applications

In agriculture, benzimidazole derivatives, specifically carbendazim, have been loaded into solid lipid nanoparticles and polymeric nanocapsules to enhance the delivery and efficacy of fungicides. These carriers help in reducing environmental toxicity and improving the stability of the active compounds (Campos et al., 2015).

Zukünftige Richtungen

The benzimidazole moiety has been found to exhibit diverse pharmacological activities, spurring chemists around the world to design, synthesize, and screen thousands of benzimidazoles for various activities . This suggests that there is potential for future research and development of benzimidazole derivatives, including “4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one”. Future directions could include further exploration of its pharmacological activities and potential applications in medicinal chemistry.

Wirkmechanismus

Target of Action

It is known that benzimidazole compounds often interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in numerous biological processes .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of the benzimidazole moiety can enhance the compound’s ability to bind to its target, leading to changes in the target’s function .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These effects can lead to downstream changes in cellular processes, such as signal transduction or gene expression .

Pharmacokinetics

Benzimidazole derivatives are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . These properties can impact the compound’s bioavailability and therapeutic efficacy .

Result of Action

Based on the known effects of benzimidazole derivatives, it can be inferred that this compound may lead to changes in cellular function or morphology, depending on its specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Furthermore, the compound’s efficacy can be influenced by factors such as the patient’s health status, age, and the presence of other medications .

Eigenschaften

IUPAC Name |

4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-1-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O/c1-14-8-9-15(2)16(10-14)13-24-19-7-5-4-6-18(19)22-21(24)17-11-20(25)23(3)12-17/h4-10,17H,11-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVCYXJCLKBRKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

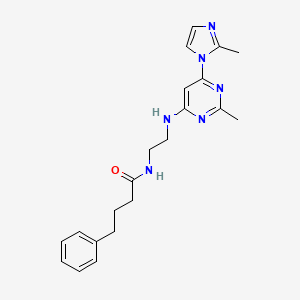

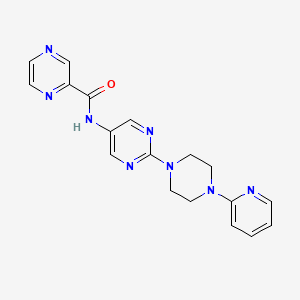

![7-[(4-Bromophenyl)methyl]-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2883830.png)

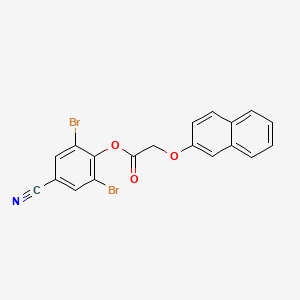

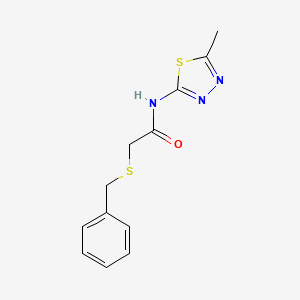

![5-fluoro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2883834.png)

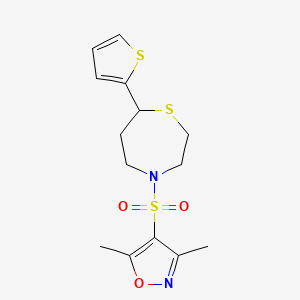

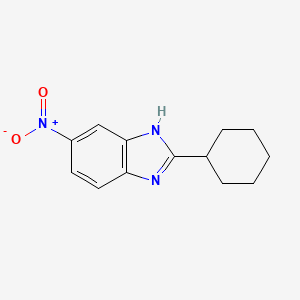

![Tert-butyl N-[(2R)-2-amino-2-(4-bromophenyl)ethyl]carbamate](/img/structure/B2883836.png)